molecular formula C14H9BrCl2 B1251610 1-[2-Bromo-1-(4-chlorophenyl)ethenyl]-2-chlorobenzene CAS No. 69537-88-8

1-[2-Bromo-1-(4-chlorophenyl)ethenyl]-2-chlorobenzene

Cat. No. B1251610
CAS RN: 69537-88-8
M. Wt: 328 g/mol
InChI Key: QCCRPLPTELVLHD-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Bromo-1-(4-chlorophenyl)ethenyl]-2-chlorobenzene is a diarylmethane.

Scientific Research Applications

Synthesis and Chemical Properties

  • Convenient Synthesis Approaches : Studies have shown methods for synthesizing related compounds, which may provide insight into the synthesis of 1-[2-Bromo-1-(4-chlorophenyl)ethenyl]-2-chlorobenzene. For instance, Liu et al. (2008) described a convenient approach for preparing a compound starting from 4-bromo-2-(bromomethyl)-1-chlorobenzene (Yonghai Liu et al., 2008). Similarly, Ogura et al. (1975) reported on the synthesis of α-bromophenylacetic acid derivatives from benzaldehyde using related compounds (K. Ogura et al., 1975).

  • Chemical Synthesis and Catalysis : Prashad et al. (2003) described an efficient large-scale synthesis method that involved the α-arylation of pinacolone with 1-bromo-4-chlorobenzene, demonstrating the potential for catalytic processes in synthesizing similar compounds (M. Prashad et al., 2003).

  • Enantiomerically Pure Compounds : Zhang et al. (2014) developed a method for synthesizing enantiomerically pure diarylethanes, starting from compounds similar to 1-[2-Bromo-1-(4-chlorophenyl)ethenyl]-2-chlorobenzene, highlighting the potential for producing optically pure compounds (Shuo Zhang et al., 2014).

Molecular Structures and Interactions

  • Crystallography and Molecular Interactions : The study of molecular structures and interactions is essential in understanding the properties of compounds like 1-[2-Bromo-1-(4-chlorophenyl)ethenyl]-2-chlorobenzene. For example, Lee et al. (2009) investigated the crystal structure of a related compound, providing insights into the arrangement and interactions at the molecular level (See Mun Lee et al., 2009).

  • Theoretical Conformational Analysis : Chachkov et al. (2008) performed a theoretical conformational analysis of substituted nitroethenes, which could be relevant for understanding the conformations of similar compounds like 1-[2-Bromo-1-(4-chlorophenyl)ethenyl]-2-chlorobenzene (D. Chachkov et al., 2008).

properties

CAS RN

69537-88-8

Product Name

1-[2-Bromo-1-(4-chlorophenyl)ethenyl]-2-chlorobenzene

Molecular Formula

C14H9BrCl2

Molecular Weight

328 g/mol

IUPAC Name

1-[(Z)-2-bromo-1-(2-chlorophenyl)ethenyl]-4-chlorobenzene

InChI

InChI=1S/C14H9BrCl2/c15-9-13(10-5-7-11(16)8-6-10)12-3-1-2-4-14(12)17/h1-9H/b13-9-

InChI Key

QCCRPLPTELVLHD-LCYFTJDESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C(=C\Br)/C2=CC=C(C=C2)Cl)Cl

SMILES

C1=CC=C(C(=C1)C(=CBr)C2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=CBr)C2=CC=C(C=C2)Cl)Cl

Other CAS RN

69537-88-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-Bromo-1-(4-chlorophenyl)ethenyl]-2-chlorobenzene
Reactant of Route 2
1-[2-Bromo-1-(4-chlorophenyl)ethenyl]-2-chlorobenzene
Reactant of Route 3
1-[2-Bromo-1-(4-chlorophenyl)ethenyl]-2-chlorobenzene
Reactant of Route 4
1-[2-Bromo-1-(4-chlorophenyl)ethenyl]-2-chlorobenzene
Reactant of Route 5
1-[2-Bromo-1-(4-chlorophenyl)ethenyl]-2-chlorobenzene
Reactant of Route 6
1-[2-Bromo-1-(4-chlorophenyl)ethenyl]-2-chlorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.